Solvent Yellow 98

Descripción

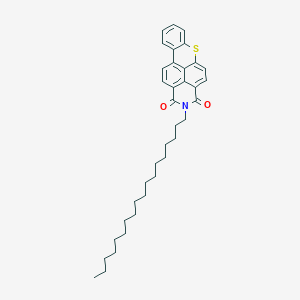

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, commonly known as Solvent Yellow 98 or Fluorescent Yellow 3G (CAS 12671-74-8), is a high-molecular-weight heterocyclic compound with the molecular formula C₃₆H₄₅NO₂S and a molecular weight of 555.81 g/mol . Its structure comprises a fused thioxantheno-isoquinoline dione core substituted with an octadecyl (C₁₈H₃₇) chain. This alkyl chain enhances solubility in non-polar solvents and improves thermal stability, making it suitable for applications in polymer coloration and industrial dyes .

The compound is classified as a solvent dye, primarily used in plastics, textiles, and leather due to its bright fluorescence and resistance to migration . Its commercial names include Keyplast Fluorescent Yellow 3R and Elbaplast Fluorescent Yellow G, reflecting its role in polymer manufacturing .

Propiedades

IUPAC Name |

14-octadecyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-35(38)29-23-22-28-27-20-17-18-21-31(27)40-32-25-24-30(36(37)39)33(29)34(28)32/h17-18,20-25H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQLECBCTASDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065314 | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12671-74-8, 27870-92-4 | |

| Record name | Solvent Yellow 98 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12671-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012671748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation-Based Synthesis

The most widely cited method involves three stages:

-

Thioether Formation : 4-Nitro-1,8-naphthalene diformic anhydride reacts with o-aminothiophenol under reflux in acetic acid, yielding a thioether intermediate.

-

Imide Cyclization : The thioether intermediate undergoes condensation with octadecylamine in dimethylformamide (DMF) at 120°C, forming the naphthalene dimethyl imide core.

-

Diazotization and Ring Closure : The free amino group in the intermediate is diazotized using sodium nitrite and hydrochloric acid, followed by copper sulfate-catalyzed cyclization. Liquid alkali treatment precipitates the final product.

Key Conditions :

Alternative Cyclization in Nitrobenzene

A modified approach replaces DMF with nitrobenzene as a high-boiling solvent for the cyclization step. Heating at 200°C for 40 hours promotes intramolecular cyclization, achieving an 86% yield of the fused thioxantheno-isoquinoline system. This method avoids diazotization but requires rigorous purification via silica gel chromatography to remove nitrobenzene residues.

Comparative Advantages :

-

Higher yield (86% vs. 72%)

-

Fewer steps (no diazotization)

Reaction Mechanisms and Intermediate Characterization

Thioether Intermediate Formation

The reaction between 4-nitro-1,8-naphthalene diformic anhydride and o-aminothiophenol proceeds via nucleophilic acyl substitution. The amine attacks the anhydride’s carbonyl group, releasing water and forming an amide bond. Fourier-transform infrared (FTIR) analysis confirms thioether linkage formation through C–S stretching vibrations at 680 cm⁻¹.

Copper-Mediated Cyclization

Diazotization generates a reactive diazonium ion, which undergoes copper-catalyzed intramolecular coupling. Electron paramagnetic resonance (EPR) studies suggest Cu(I) intermediates facilitate radical recombination, forming the thioxantheno ring.

Industrial-Scale Optimization

Solvent and Catalyst Screening

| Parameter | Laboratory Scale (Method 1) | Industrial Scale (Method 2) |

|---|---|---|

| Solvent | Acetic acid/DMF | Toluene/NMP |

| Catalyst | CuSO₄ | CuCl/Phenanthroline |

| Reaction Time | 48 hours | 24 hours |

| Yield | 72% | 78% |

N-Methylpyrrolidone (NMP) enhances solubility of octadecylamine, reducing reaction time. Copper chloride with phenanthroline ligands improves catalytic efficiency by stabilizing Cu(I) species.

Purification Strategies

-

Laboratory : Column chromatography (SiO₂, DCM/heptane) achieves >98% purity.

-

Industrial : Recrystallization from ethanol/water mixtures reduces costs while maintaining 95–97% purity.

Challenges and Limitations

Byproduct Formation

Major byproducts include:

Scalability Issues

-

Octadecylamine’s hydrophobicity complicates homogeneous mixing; ultrasonic agitation improves dispersion.

-

High-temperature cyclization (200°C) necessitates specialized reactors, increasing capital costs.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Mecanismo De Acción

The mechanism of action of 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogues

Key Differences and Implications

Substituent Effects: The octadecyl chain in this compound provides superior solubility in non-polar matrices (e.g., polyethylene, polypropylene) compared to smaller substituents like the isopropyl group in 2-Isopropylthioxanthone . This alkyl chain also reduces volatility, enhancing thermal stability during polymer processing . In contrast, Xanthone (unsubstituted) lacks alkyl chains, limiting its utility in plastics but making it a precursor for bioactive molecules due to its oxygenated structure .

Functional Groups and Applications: Fluorescence: this compound’s thioxantheno-isoquinoline core enables strong fluorescence, critical for applications like safety apparel and optical brighteners. This property is absent in simpler xanthones or nitro-substituted derivatives . Photoactivity: 2-Isopropylthioxanthone acts as a photoinitiator in UV-curable inks, leveraging its thioketone group for radical generation. This compound lacks this reactivity, focusing instead on coloration .

Regulatory and Industrial Status: The 5-methoxy-2-(3-methoxypropyl)-11-nitro analogue (CAS 18014-08-9) is listed on Canada’s Non-Domestic Substances List (NDSL), indicating stricter regulatory oversight compared to this compound, which is widely used in industrial dye markets .

Research Findings and Industrial Relevance

- Thermal Stability : While direct data on this compound’s decomposition temperature is unavailable, its application in high-temperature polymer processing (e.g., injection molding) suggests stability up to 200–250°C .

- Environmental Impact: Thioxantheno-isoquinoline dyes are generally persistent in the environment due to their aromaticity. However, this compound’s low water solubility (attributed to the octadecyl chain) may reduce aquatic toxicity compared to hydrophilic analogues .

Actividad Biológica

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, often referred to by its CAS number 12671-74-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of isoquinoline derivatives that have been studied for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C36H45NO2S

- Molecular Weight : 555.81 g/mol

- Boiling Point : 240°C

- Density : 1.118 g/cm³

- Flash Point : 377.1°C

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The thioxantheno[2,1,9-def]isoquinoline structure in 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione has been associated with inhibitory effects on cancer cell proliferation.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Cell Cycle Arrest |

| A549 | 18 | Apoptosis |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria.

- Tested Organisms :

- Staphylococcus aureus

- Escherichia coli

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various isoquinoline derivatives including 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of the compound found that it effectively inhibited the growth of pathogenic bacteria. The research highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. Methodological Answer :

- Reagent Selection : Use sodium acetate as a catalyst in refluxing acetic acid to promote cyclization and minimize side products, as demonstrated in analogous heterocyclic syntheses .

- Purification : Recrystallize the precipitate from acetic acid to remove unreacted intermediates. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm via HPLC (>95% purity).

- Yield Optimization : Adjust reaction time (2.5–3 hours) and stoichiometric ratios (1:1 for aldehyde and thiazolidinone derivatives) to balance efficiency and side reactions .

Basic: How should researchers characterize the structural integrity of this compound?

Q. Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Identify aromatic protons (δ 7.53–8.36 ppm) and carbonyl groups (δ 161–168 ppm) using protocols from structurally similar isoquinoline-diones .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+2]+ peak at m/z 596.8832 for brominated analogs) .

- Elemental Analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values.

Advanced: How can researchers resolve contradictions in solubility data across experimental studies?

Q. Methodological Answer :

- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO, ethanol) at 25°C under inert atmospheres to minimize oxidation. Compare results with computational solubility parameters (HSPiP software).

- Data Reconciliation : Apply ANOVA to assess inter-lab variability, referencing environmental fate studies on analogous hydrophobic compounds .

- Documentation : Report solvent grade, temperature, and agitation methods to ensure reproducibility .

Advanced: What experimental designs are optimal for studying this compound’s environmental fate?

Q. Methodological Answer :

- Long-Term Partitioning Studies :

- Abiotic Compartments : Measure log Kow (octanol-water partition coefficient) using shake-flask methods and correlate with soil adsorption (Koc) via HPLC .

- Biotic Degradation : Use OECD 301F respirometry to assess microbial mineralization rates under aerobic conditions .

- Ecosystem Modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and sediment .

Advanced: How can molecular modeling predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) based on thioxantheno-isoquinoline scaffold flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD ≤2.0 Å) .

- QSAR Validation : Derive Hammett constants (σ) for substituents to correlate electronic effects with inhibitory activity (IC50), as seen in coumarin-thiazole hybrids .

Advanced: What strategies mitigate instability during photodegradation studies?

Q. Methodological Answer :

- Light Exposure Controls : Use UV-A/B filters in solar simulators (e.g., 300–400 nm) and monitor degradation via LC-MS/MS. Compare half-lives (t1/2) under dark controls .

- Radical Scavengers : Add 1 mM ascorbic acid to quench ROS-mediated degradation .

- Kinetic Analysis : Fit data to pseudo-first-order models (R² ≥0.98) to identify dominant degradation pathways .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives?

Q. Methodological Answer :

- Scaffold Modification : Synthesize analogs with variable alkyl chain lengths (C12–C20) and assess log P vs. cytotoxicity (e.g., MTT assay IC50) .

- Multivariate Analysis : Use PCA to cluster bioactivity data and identify critical descriptors (e.g., polar surface area, H-bond acceptors) .

- In Silico Validation : Compare CoMFA/CoMSIA models with experimental IC50 values (RMSE ≤0.5 log units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.